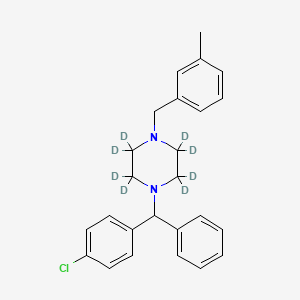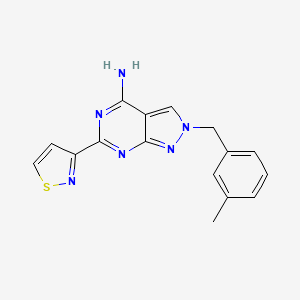
Adenosine receptor antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine receptor antagonist 3 is a compound that selectively inhibits the activity of the adenosine receptor subtype 3. Adenosine receptors are a class of G-protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, immune response, and neurotransmission. The adenosine receptor subtype 3 is particularly involved in inflammatory responses, neuroprotection, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 3 typically involves the construction of a nitrogen-containing aromatic monocyclic or bicyclic system. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of halogenated aromatic compounds and nucleophiles such as amines or thiols.
Cyclization reactions: These reactions are used to form the bicyclic structures and often involve the use of catalysts and specific reaction conditions to promote ring closure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated aromatic compounds, amines, thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Adenosine receptor antagonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Adenosine receptor antagonist 3 exerts its effects by selectively binding to and inhibiting the adenosine receptor subtype 3. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets include G-protein-coupled receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) production and other intracellular signaling cascades .
Comparison with Similar Compounds
- Adenosine receptor antagonist 1
- Adenosine receptor antagonist 2
- Adenosine receptor antagonist 4
Comparison: Adenosine receptor antagonist 3 is unique in its high selectivity for the adenosine receptor subtype 3, which distinguishes it from other antagonists that may have broader or different receptor selectivity profiles. This selectivity makes it particularly valuable for studying the specific physiological and pathological roles of the adenosine receptor subtype 3 .
Properties
Molecular Formula |
C16H14N6S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]-6-(1,2-thiazol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H14N6S/c1-10-3-2-4-11(7-10)8-22-9-12-14(17)18-16(19-15(12)20-22)13-5-6-23-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |
InChI Key |
XCADTDINRZIVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NC(=NC3=N2)C4=NSC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


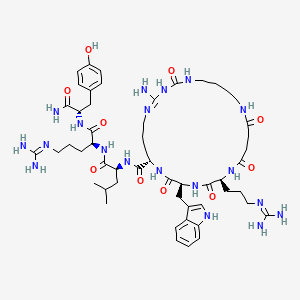
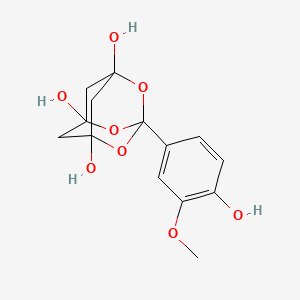
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
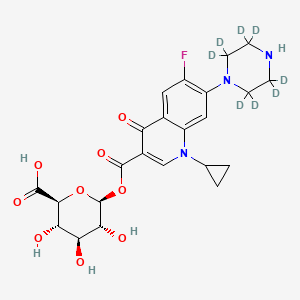
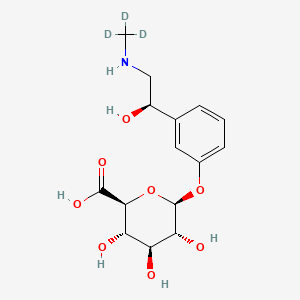

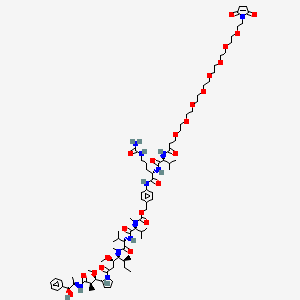
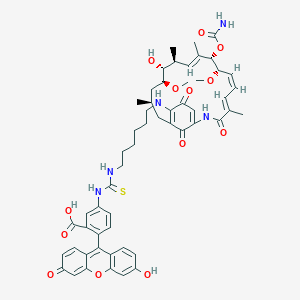
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
